molecular formula C18H14ClN3OS B2965470 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide CAS No. 303997-45-7

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide

Cat. No. B2965470
CAS RN: 303997-45-7
M. Wt: 355.84
InChI Key: LQYREYJOGBDEBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide (CPSA) is a synthetic compound that has been studied for its potential applications in scientific research. CPSA has been found to be a useful tool in understanding the biochemical and physiological effects of various compounds and agents.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach The molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, which shares structural similarities with the compound , was characterized using vibrational spectroscopy techniques. Through Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, researchers explored the molecule's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. This study highlights the molecule's stereo-electronic interactions that contribute to its stability, confirmed by natural bond orbital analysis and vibrational spectral analysis. The investigation of pharmacokinetic properties through adsorption, distribution, metabolism, excretion, and toxicity results, alongside in-silico docking showing inhibition activity against viruses, provides a comprehensive understanding of its potential biomedical applications (Mary, Pradhan, & James, 2022).

Spectroscopic, Quantum Mechanical Studies, and Photovoltaic Efficiency Modeling Another study focused on the spectroscopic analysis and electronic properties of benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic cells. The investigation into non-linear optical (NLO) activity and molecular docking studies with Cyclooxygenase 1 (COX1) highlighted their broad application potential, from photovoltaic efficiency to ligand-protein interactions (Mary et al., 2020).

Crystal Structure and Molecular Interactions The crystal structures of derivatives like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have been elucidated, showcasing the significance of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) interactions. These findings contribute to our understanding of molecular interactions and packing, which are crucial for the development of new materials and drugs (Narayana et al., 2016).

Nonlinear Optical Properties for Photonic Applications Research into the nonlinear optical properties of crystalline structures containing acetamides, including the study of their environment's polarization effects, has identified these crystals as promising candidates for photonic devices. This includes applications such as optical switches, modulators, and in optical energy domains, showcasing the compound's potential in the field of materials science (Castro et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)17(18(20)23)15-10-11-16(22-21-15)24-14-4-2-1-3-5-14/h1-11,17H,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYREYJOGBDEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide

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